molecular formula C15H16N2O2 B1210565 (3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone

(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone

Cat. No. B1210565
M. Wt: 256.3 g/mol
InChI Key: MTUBOZOUYQCLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone is an aromatic ketone.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Dipole-Stabilized Carbanions in Series of Cyclic Aldonitrones

    Metalated aldonitrones react with a variety of aldehydes and ketones, leading to the formation of α-hydroxymethyl nitrones. This includes the synthesis of tricyclic compounds and the substitution of hydroxy groups with other functional groups, as demonstrated in the reaction of 2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide with allylacetone (Voinov, Grigor’ev, & Volodarsky, 2000).

  • Reactions of 2H-imidazole 1,3-dioxides

    The reaction of cyclohexanedione and cycloheptadione 1,2-dioximes with acetone, cyclopentanone, and methyl ethyl ketone produces corresponding 2H-imidazole 1,3-dioxides. These compounds, when reacted with various reagents, lead to the formation of dibromo derivatives, which are then converted into compounds with acetoxy and hydroxy groups (Samsonov & Volodarskii, 1980).

  • Synthesis of Isoxazoles Derived from Benzosuberones

    The condensation of specific ketones with appropriate aromatic aldehydes followed by reaction with hydroxylamine hydrochloride in alkaline medium produces isoxazole derivatives (Peesapati & Bathini, 2006).

Anticancer and Antimicrobial Applications

  • Potential Anticancer Agents

    Certain derivatives, such as those discovered through the synthesis of thienopyridine and benzofuran, have shown potent anti-tumor properties, demonstrating selectivity against tumorigenic cell lines (Hayakawa et al., 2004).

  • Antimicrobial Activity

    The synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating potential applications in drug research (Wanjari, 2020).

Optical, Electrical, and Thermal Properties

  • Properties of Oligobenzimidazoles

    Oligomers synthesized from benzimidazole monomers were investigated for their optical, electrical, electrochemical, and thermal properties. The study included analysis of electrical conductivity, band gap values, dielectric properties, and thermal stability, indicating potential applications in materials science (Anand & Muthusamy, 2018).

  • Photo-induced Autorecycling Oxidation of Amines

    Research on novel 3-phenylcyclohepta[4,5]imidazo[1,2-a]-1,3,5-triazine-2,4(3H)-diones showed these compounds can oxidize amines under specific conditions, demonstrating potential for use in photochemical applications (Nitta et al., 2005).

properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone

InChI

InChI=1S/C15H16N2O2/c18-14(11-7-3-1-4-8-11)15-16-12-9-5-2-6-10-13(12)17(15)19/h1,3-4,7-8,19H,2,5-6,9-10H2

InChI Key

MTUBOZOUYQCLOH-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC=CC=C3)O

Canonical SMILES

C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC=CC=C3)O

solubility

38.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone
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(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone
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(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone
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(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone
Reactant of Route 5
(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone
Reactant of Route 6
(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone

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